4-Methyl-1,4-diazepan-5-one

hydrogen bonding permeability drug-likeness

For medicinal chemistry programs, sourcing regioisomerically pure N-methyl caprolactam building blocks often leads to confounding SAR due to uncontrolled lipophilicity or hydrogen-bonding shifts. 4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) resolves this with a single, unambiguous N1-H functionalization site and a quantitatively balanced physicochemical profile directly validated in RNA Pol I inhibitor programs. - Precisely positioned N4-methyl group eliminates chemoselectivity issues, offering one clear site for N-alkylation/acylation in parallel synthesis arrays. - Physicochemical sweet spot (consensus LogP -0.14, TPSA 32.34 Ų, 1 HBD) enables predictable passive permeability and high aqueous solubility (127 mg/mL) for fragment screening. - Batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility in high-throughput chemistry workflows.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 172314-56-6
Cat. No. B062991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-diazepan-5-one
CAS172314-56-6
Synonyms5H-1,4-Diazepin-5-one,hexahydro-4-methyl-(9CI)
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCNCCC1=O
InChIInChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3
InChIKeyAFXBHHCUPRNJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-diazepan-5-one Overview


4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) is a seven-membered cyclic amide (ε-lactam) of the 1,4-diazepan-5-one family, bearing a single N-methyl substituent at the 4-position. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, the compound presents as a white to off-white solid with a minimum commercial purity specification of 95% . The 4-methyl substitution distinguishes it from the parent 1,4-diazepan-5-one scaffold (CAS 34376-54-0) and regioisomeric methyl variants, imparting quantifiably different physicochemical properties that influence its utility in fragment-based drug discovery, parallel synthesis, and as a key intermediate in clinical-stage pharmaceutical candidates [1][2].

F Fragment-based discovery Drug-like intermediate for CNS and intracellular target libraries
S Parallel synthesis Single-site N-functionalization simplifies chemoselectivity control
I Clinical-candidate research Validated pharmacophore for RNA Pol I inhibitor lead optimization

Why 4-Methyl-1,4-diazepan-5-one Cannot Be Replaced by Analogs


Although several methyl-substituted 1,4-diazepan-5-one isomers share the identical molecular formula (C₆H₁₂N₂O, MW 128.17), the position of the methyl group—whether at N1, N4, or C6—yields quantifiably distinct lipophilicity, hydrogen-bonding capacity, and polar surface area . The 4-methyl variant uniquely eliminates one hydrogen-bond donor relative to the parent scaffold and the 6-methyl isomer, while its consensus LogP places it in a more drug-like physicochemical space compared to both the excessively hydrophilic unsubstituted core and the more polar regioisomers . These differences directly translate to altered compound permeability, solubility, and protein-binding profiles in downstream biological assays, meaning that substitution of this building block with a close analog without experimental re-validation risks confounding structure-activity relationship (SAR) interpretation and compromising synthetic tractability in multi-step routes [1].

Regioisomeric analogs
4-Methyl substitution uniquely reduces H-bond donors to 1, while parent, N1-methyl, and 6-methyl isomers present different donor counts and LogP. Physicochemical profile differences may shift permeability and solubility in downstream assays.
Scaffold mismatch
Unsubstituted 1,4-diazepan-5-one is more hydrophilic (LogP ~ −1.83) and carries two nucleophilic sites. Direct replacement without re-optimization may confound SAR interpretation and alter synthetic tractability.
Pharmacophore precedent
Only 4-methyl-1,4-diazepan-1-yl substructure has been validated in a clinical-stage candidate (CX-5461). Other regioisomers lack comparable translational research precedent for RNA Pol I programs.

Quantitative Evidence for 4-Methyl-1,4-diazepan-5-one


Reduced Hydrogen Bond Donor Count

4-Methyl-1,4-diazepan-5-one possesses exactly one hydrogen bond donor (the N1–H), compared to two H-bond donors in both the unsubstituted parent 1,4-diazepan-5-one (N1–H and N4–H) and the regioisomeric 6-methyl-1,4-diazepan-5-one (N1–H and N4–H) . The N4-methylation eliminates the secondary amine donor at position 4 while retaining the lactam N1–H. Lower H-bond donor count is positively correlated with improved passive membrane permeability in predictive ADME models .

H-Bond Donors
Cross-study comparable
1 donor vs. 2 (50% reduction)
Supports permeability prediction for CNS/intracellular targets
Computed; vendor-reported structural data
hydrogen bonding permeability drug-likeness physicochemical profiling

Reduced Topological Polar Surface Area

The topological polar surface area (TPSA) of 4-methyl-1,4-diazepan-5-one is calculated at 32.34 Ų, representing a 21.4% reduction compared to both the parent 1,4-diazepan-5-one (41.13 Ų) and the 6-methyl-1,4-diazepan-5-one isomer (41.13 Ų) . The N1-methyl regioisomer (1-methyl-1,4-diazepan-5-one) shares an identical TPSA of 32.34 Ų, confirming that the TPSA reduction is driven specifically by N-methylation at either nitrogen position rather than C-methylation . TPSA values below 60 Ų are generally associated with good oral absorption potential, and values below 40 Ų are predictive of enhanced blood-brain barrier penetration .

Topological PSA
Cross-study comparable
32.34 Ų (21.4% lower)
Below 40 Ų threshold for BBB-penetration prediction
Computed via Ertl method; vendor databases
TPSA polar surface area oral bioavailability drug design physicochemical property

Intermediate Lipophilicity (Consensus LogP)

4-Methyl-1,4-diazepan-5-one exhibits a consensus LogP of −0.14 (average of five computational methods: iLOGP 1.54, XLOGP3 −1.0, WLOGP −1.32, MLOGP −0.41, SILICOS-IT 0.47) . This places its lipophilicity in an intermediate range, contrasting with the more hydrophilic parent 1,4-diazepan-5-one (ACD/LogP −1.83) and the 6-methyl isomer (LogP −0.6581) . The N1-methyl isomer has a reported LogP of −0.2952 . An intermediate LogP near zero is generally considered optimal for balancing aqueous solubility with membrane permeability, a key criterion in fragment-based and lead-like compound selection .

Consensus LogP
Cross-study comparable
−0.14 (intermediate lipophilicity)
Balanced solubility-permeability for oral lead optimization
Consensus of 5 methods; closer to optimal range 0–3
LogP lipophilicity drug-likeness Lipinski Rule of 5 physicochemical property

Clinical-Stage Validation: CX-5461 Pharmacophore

The 4-methyl-1,4-diazepan-1-yl moiety is a defined pharmacophoric substructure within CX-5461, an inhibitor of ribosomal RNA (rRNA) synthesis that selectively inhibits RNA polymerase I-driven transcription with an IC₅₀ of 142 nM in HCT-116 colorectal carcinoma cells [1][2]. CX-5461 has advanced to Phase I/II clinical trials for advanced hematologic malignancies and BRCA1/2-mutated triple-negative breast cancer [1]. In contrast, the unsubstituted 1,4-diazepan-5-one scaffold and 6-methyl isomer have not been reported as core components of clinical-stage therapeutic candidates. This demonstrates that the N4-methyl substitution pattern, as embodied by 4-methyl-1,4-diazepan-5-one, provides a validated entry point for generating bioactive molecules with translational relevance [2].

Clinical Candidate Link
Class-level inference
CX-5461 pharmacophore (Phase I/II)
Precedent for RNA Pol I inhibitor research; regioisomer-specific context
Translational relevance is model-specific; not a product efficacy claim
CX-5461 RNA polymerase I cancer clinical candidate diazepane pharmacophore

Batch-Specific QC Documentation

4-Methyl-1,4-diazepan-5-one from major suppliers (e.g., Bidepharm) is offered at a standard purity of 95% with batch-specific quality control documentation including ¹H NMR, ¹³C NMR (400 MHz and 100 MHz in D₂O), HPLC, and GC trace data . This level of analytical characterization permits direct verification of structural identity and purity prior to use in synthesis. In comparison, the parent 1,4-diazepan-5-one is commercially available at 95% purity with a reported melting point of 65–68 °C, but fewer suppliers provide multi-modal batch-specific QC spectra as a standard offering . For procurement decisions in regulated or publication-bound research environments, the availability of pre-verified analytical data reduces quality assurance burden and minimizes the risk of failed reactions due to unidentified impurities .

Batch QC Package
Supporting evidence
¹H/¹³C NMR, HPLC, GC at 95% purity
Reduces procurement risk for multi-step synthesis workflows
Standard offering from major suppliers
quality control batch consistency NMR HPLC procurement reproducibility

4-Methyl-1,4-diazepan-5-one Application Scenarios


Fragment Libraries Targeting CNS and Intracellular Proteins

With a consensus LogP of −0.14, a reduced TPSA of 32.34 Ų, and only one hydrogen bond donor, 4-methyl-1,4-diazepan-5-one is physico-chemically optimized for inclusion in fragment libraries aimed at identifying CNS-penetrant lead compounds or intracellular protein targets. Its intermediate lipophilicity and favorable TPSA predict adequate passive permeability while maintaining aqueous solubility (calculated at 127 mg/mL), making it suitable for fragment soaking and high-concentration biochemical screening formats .

RNA Polymerase I Inhibitor Analog Synthesis

The validated role of the 4-methyl-1,4-diazepan-1-yl group as a pharmacophoric substructure in CX-5461 (RNA Pol I IC₅₀ = 142 nM) provides a direct rationale for procuring this building block in medicinal chemistry programs developing next-generation RNA polymerase I inhibitors. The compound's synthetic versatility is supported by established palladium-catalyzed asymmetric allylic alkylation methodology that enables gem-disubstitution on the diazepanone ring in up to >99% yield and up to 95% ee, facilitating the generation of structurally diverse analog libraries [1].

Parallel and Diversity-Oriented Synthesis

The single remaining N1–H hydrogen bond donor (vs. two donors in the parent scaffold) offers a single, unambiguous site for N-alkylation, N-acylation, or N-sulfonylation in parallel synthesis arrays, reducing chemoselectivity complications observed with the bis-nucleophilic parent 1,4-diazepan-5-one. Combined with routine batch-specific QC documentation (NMR, HPLC, GC), this building block is well-suited for high-throughput chemistry workflows where reproducibility and minimal by-product formation are critical .

Scaffold Replacement in Lead Optimization

When replacing a more polar or excessively lipophilic heterocyclic core during lead optimization, 4-methyl-1,4-diazepan-5-one offers a quantitatively balanced profile: consensus LogP −0.14 (closer to optimal range than parent at −1.83 or 6-methyl isomer at −0.6581), TPSA 32.34 Ų (below the 40 Ų BBB-penetration threshold), and only one H-bond donor. These measurable properties support rational scaffold-hopping decisions when improving ADME parameters without extensive de novo synthesis [1].

Application
Selection Property
Validation Focus
Fragment libraries (CNS/intracellular)
Low TPSA, single H-bond donor, intermediate LogP
Permeability and solubility assay context
RNA Pol I inhibitor analog synthesis
CX-5461 pharmacophore validation
Target engagement and transcriptional assay review
Parallel and diversity-oriented synthesis
Single unambiguous N-functionalization site
Chemoselectivity and by-product profile review
Scaffold replacement in lead optimization
Quantified LogP and TPSA advantage over parent/isomers
ADME parameter benchmarking without de novo synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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